

discovery and history of N-Benzyl-Nbutylpropane-1,3-diamine

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Compound of Interest

N-Benzyl-N-butylpropane-1,3diamine

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N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide

Disclaimer: Direct scientific literature on the discovery, history, and specific experimental data for **N-Benzyl-N-butylpropane-1,3-diamine** is not readily available. This guide has been compiled based on established principles of organic chemistry and by analogy to the synthesis and properties of structurally related N-substituted and N,N'-disubstituted propane-1,3-diamines. The experimental protocols and data presented are hypothetical and intended for illustrative purposes.

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The presence of both a benzyl and a butyl group on the nitrogen atoms of the propane-1,3-diamine backbone imparts a combination of aromatic and aliphatic character, which can influence its chemical and biological properties. This document provides a technical overview of its potential synthesis, characterization, and relevant chemical data, drawing parallels from closely related analogs.

Physicochemical Data



The following table summarizes the predicted and experimentally determined physicochemical properties of **N-Benzyl-N-butylpropane-1,3-diamine** and related compounds.

Property	N-Benzyl-N- butylpropane-1,3- diamine (Predicted)	N-Benzylpropane- 1,3-diamine[1][2]	N,N'-Dibutyl-1,3- propanediamine[3]
Molecular Formula	C14H24N2	C10H16N2	C11H26N2
Molecular Weight	220.36 g/mol	164.25 g/mol	186.34 g/mol
Boiling Point	Not available	102 °C / 1 mmHg	Not available
Density	Not available	0.979 g/cm³ (Predicted)	Not available
CAS Number	Not available	13910-48-0	Not available

Proposed Synthesis

The synthesis of **N-Benzyl-N-butylpropane-1,3-diamine** can be envisioned through several established synthetic routes for N,N'-disubstituted diamines. A plausible and common approach is a two-step process involving mono-N-alkylation followed by a second N-alkylation or reductive amination.

General Synthetic Workflow

The proposed synthesis involves the initial reaction of a suitable starting material to introduce one of the substituent groups, followed by the introduction of the second group.





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Caption: Plausible synthetic routes to N-Benzyl-N-butylpropane-1,3-diamine.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis of **N-Benzyl-N-butylpropane-1,3-diamine** starting from N-benzylpropane-1,3-diamine, a commercially available starting material.

Step 1: Synthesis of N-Benzyl-N'-butyl-1,3-propanediamine via Reductive Amination

- Reaction Setup: To a solution of N-benzylpropane-1,3-diamine (1.64 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add butyraldehyde (0.72 g, 10 mmol).
- Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
- Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water (20 mL).
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).



• Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield **N-Benzyl-N-butylpropane-1,3-diamine**.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for **N-Benzyl-N-butylpropane- 1,3-diamine** based on the analysis of related compounds.

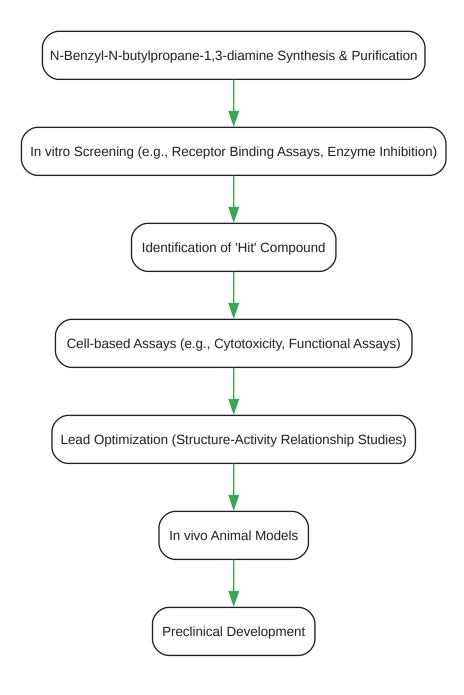
Technique	Data	
¹H NMR (400 MHz, CDCl₃)	δ 7.35-7.20 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH ₂), 2.70 (t, J = 7.0 Hz, 2H, N-CH ₂), 2.60 (t, J = 7.0 Hz, 2H, N-CH ₂), 2.50 (t, J = 7.5 Hz, 2H, N-CH ₂ -CH ₂ -CH ₂ -CH ₃), 1.70-1.60 (m, 2H, -CH ₂ -CH ₂ -CH ₂ -CH ₂ -), 1.50-1.40 (m, 2H, -CH ₂ -CH ₂ -CH ₃), 1.40-1.25 (m, 2H, -CH ₂ -CH ₂ -CH ₃), 0.90 (t, J = 7.3 Hz, 3H, -CH ₃).	
¹³ C NMR (101 MHz, CDCl ₃)	δ 140.5 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH ₂), 50.0 (N-CH ₂), 48.5 (N-CH ₂), 47.0 (N-CH ₂), 32.0 (-CH ₂ -), 30.0 (-CH ₂ -), 20.5 (-CH ₂ -), 14.0 (-CH ₃).	
Mass Spectrometry (ESI+)	m/z 221.2012 [M+H]+	

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of **N-Benzyl-N-butylpropane-1,3-diamine**, structurally similar 1,3-diamines have been investigated for a range of therapeutic effects, including as anticonvulsants, antiarrhythmics, and sodium channel blockers[4]. The combination of a benzyl group, which can participate in π -stacking interactions, and a flexible butyl group suggests that this molecule could interact with biological targets such as enzymes or receptors. Further research would be required to elucidate any specific biological activity and the associated signaling pathways.

The diagram below illustrates a generalized logical workflow for screening the biological activity of a novel diamine compound.





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Caption: Workflow for biological activity screening of a novel diamine.

Conclusion

N-Benzyl-N-butylpropane-1,3-diamine represents an interesting, yet underexplored, chemical entity. Based on the chemistry of related compounds, its synthesis is feasible through standard organic chemistry methodologies. Future research is warranted to isolate and characterize this compound and to explore its potential applications, particularly in the realm of medicinal



chemistry and materials science. The lack of current data highlights an opportunity for novel research in the field of substituted diamines.

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